(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine (5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine
Brand Name: Vulcanchem
CAS No.: 1807941-34-9
VCID: VC6974868
InChI: InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m0/s1
SMILES: C1CC2C(C1)OCCCN2
Molecular Formula: C8H15NO
Molecular Weight: 141.214

(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine

CAS No.: 1807941-34-9

Cat. No.: VC6974868

Molecular Formula: C8H15NO

Molecular Weight: 141.214

* For research use only. Not for human or veterinary use.

(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine - 1807941-34-9

Specification

CAS No. 1807941-34-9
Molecular Formula C8H15NO
Molecular Weight 141.214
IUPAC Name (5aS,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine
Standard InChI InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m0/s1
Standard InChI Key NJJUVEHYGBGSLY-YUMQZZPRSA-N
SMILES C1CC2C(C1)OCCCN2

Introduction

(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b] oxazepine is a bicyclic compound belonging to the oxazepine class of heterocycles. This compound is characterized by its unique structural features that include a cyclopentane ring fused with an oxazepine moiety. The specific stereochemistry indicated by the (5As,8aS) notation refers to the spatial arrangement of substituents around the chiral centers in the molecule.

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₁₃N

  • Molecular Weight: Approximately 175.23 g/mol

Structural Characteristics

The compound features a bicyclic structure which contributes to its potential biological activity and stability. The oxazepine ring system is known for its pharmacological properties and is often investigated for therapeutic applications.

Synthesis Methods

The synthesis of (5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b] oxazepine can be achieved through several methodologies:

  • Cyclization Reactions: One common approach involves the cyclization of suitable precursors under acidic or basic conditions.

  • Ring Closure Reactions: Utilizing ring closure techniques with appropriate reagents can yield this compound efficiently.

  • Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yield and selectivity during synthesis.

Biological Activity

Research indicates that derivatives of oxazepines exhibit various biological activities:

  • Antidepressant Effects: Some studies suggest that oxazepine derivatives may possess antidepressant properties due to their interaction with neurotransmitter systems.

  • Anticancer Potential: Preliminary investigations have shown that certain oxazepine compounds can inhibit cancer cell proliferation.

Applications in Medicinal Chemistry

The unique structure of (5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b] oxazepine makes it a candidate for further research in medicinal chemistry:

  • Drug Development: Its potential as a lead compound for new pharmaceuticals targeting various diseases is being explored.

  • Pharmacological Studies: Ongoing studies aim to elucidate the mechanism of action and optimize its pharmacological profile.

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